molecular formula C16H32OSi3 B14311488 {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) CAS No. 113353-57-4

{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)

Cat. No.: B14311488
CAS No.: 113353-57-4
M. Wt: 324.68 g/mol
InChI Key: PJQWHTRKRJVJSC-UHFFFAOYSA-N
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Description

{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) typically involves the reaction of 2-methyl-1,4-benzenediol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the phenylene ring, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as lithium aluminum hydride can be used to replace the trimethylsilyl groups.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Hydrogenated derivatives of the phenylene ring.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Chemistry: The compound is used as a protecting group for hydroxyl functionalities in organic synthesis. Its inert nature allows for selective reactions on other parts of the molecule without affecting the protected hydroxyl groups.

Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the development of pharmaceuticals and bioconjugates.

Medicine: The compound’s ability to protect sensitive functional groups makes it valuable in the synthesis of complex drug molecules, ensuring that the desired reactions occur without unwanted side reactions.

Industry: In the materials science industry, the compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The compound exerts its effects primarily through the steric hindrance and electronic effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with reactive intermediates, stabilizing them and preventing side reactions.

Similar Compounds:

    Tetramethylsilane: Similar in structure but lacks the phenylene ring.

    Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups but is more reactive.

    Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom, offering different reactivity and applications.

Uniqueness: {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is unique due to the presence of both the phenylene ring and multiple trimethylsilyl groups. This combination provides a balance of stability and reactivity, making it versatile for various applications in organic synthesis and materials science.

Properties

113353-57-4

Molecular Formula

C16H32OSi3

Molecular Weight

324.68 g/mol

IUPAC Name

trimethyl-[3-methyl-2,5-bis(trimethylsilyl)phenoxy]silane

InChI

InChI=1S/C16H32OSi3/c1-13-11-14(18(2,3)4)12-15(17-20(8,9)10)16(13)19(5,6)7/h11-12H,1-10H3

InChI Key

PJQWHTRKRJVJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[Si](C)(C)C)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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